molecular formula C20H19N3O3S B2648200 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 958708-75-3

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No.: B2648200
CAS No.: 958708-75-3
M. Wt: 381.45
InChI Key: AYSLVVJEYJRARR-UHFFFAOYSA-N
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Description

This compound is a thieno[3,4-c]pyrazole derivative featuring a 4-methoxyphenyl group at the 2-position of the pyrazole ring and a 2-methylbenzamide substituent at the 3-position. Its core structure integrates a bicyclic thienopyrazole scaffold, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties. The 4-methoxyphenyl group enhances electron-donating properties, while the 2-methylbenzamide moiety contributes to steric bulk and lipophilicity, influencing binding interactions and solubility .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-5-3-4-6-16(13)20(24)21-19-17-11-27(25)12-18(17)22-23(19)14-7-9-15(26-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSLVVJEYJRARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C19H21N3O3S
  • Molecular Weight : 373.5 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the methoxy group and the benzamide moiety enhances its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation and migration of various cancer cell lines. The compound targets specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. It has been observed to modulate pathways associated with apoptosis and cell cycle regulation. In vitro studies suggest that it can induce apoptosis in cancer cells by activating caspase cascades and altering mitochondrial membrane potential.

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
  • Lung Cancer Research : In A549 lung cancer cells, this compound was found to inhibit migration and invasion capabilities significantly, suggesting potential in preventing metastasis.

Comparative Analysis

The compound can be compared to other heterocyclic derivatives known for their anticancer properties:

Compound TypeExampleActivity Level
Pyrazole Derivatives1H-PyrazoleModerate
Imidazole DerivativesImatinibHigh
Thieno[3,4-c]pyrazoleThe target compoundVery High

Synthetic Route

The synthesis of this compound typically involves:

  • Condensation : 4-Methoxybenzaldehyde is condensed with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Cyclization : The intermediate undergoes cyclization with α-bromoacetophenone to form the thieno[3,4-c]pyrazole ring.
  • Acylation : The final step involves acylation of the pyrazole nitrogen with benzoyl chloride.

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Carbonyl groups can be reduced to alcohols using sodium borohydride.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives with modifications in the phenyl ring substituents and the carboxamide group. Key differences in physicochemical properties and structural features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Pyrazole 2-position) Carboxamide Group Molecular Weight (g/mol) XLogP3 H-Bond Donor/Acceptor Key Structural Differences
Target Compound: N-[2-(4-methoxyphenyl)-5-oxo-...-2-methylbenzamide 4-methoxyphenyl 2-methylbenzamide ~373* ~1.8* 1 / 6 Reference compound
N-[2-(4-methoxyphenyl)-5-oxo-...]thiophene-2-carboxamide 4-methoxyphenyl Thiophene-2-carboxamide 373.5 1.8 1 / 6 Aromatic thiophene replaces benzamide
N-[2-(4-fluorophenyl)-5-oxo-...]-4-methoxybenzamide 4-fluorophenyl 4-methoxybenzamide 385.4 1.9 1 / 6 Electron-withdrawing F substituent; 4-OCH₃
4-bromo-N-[2-(4-methylphenyl)-5-oxo-...]benzamide 4-methylphenyl 4-bromobenzamide ~423† ~2.0† 1 / 6 Bromine increases steric bulk and lipophilicity
N-[2-(4-methoxyphenyl)-5-oxo-...]cyclohexanecarboxamide 4-methoxyphenyl Cyclohexanecarboxamide 373.5 ~1.8 1 / 5 Aliphatic cyclohexane replaces aromatic group

*Estimated based on analogs; †Bromine contributes +79.9 g/mol to molecular weight.

Key Findings:

Substituent Effects on Lipophilicity: The 4-fluorophenyl analog (XLogP3 = 1.9) exhibits slightly higher lipophilicity than the target compound due to the electronegative fluorine atom, which may enhance membrane permeability .

Hydrogen Bonding and Solubility: The cyclohexanecarboxamide analog (5 H-bond acceptors vs. 6 in others) has reduced polarity, which may lower solubility compared to aromatic carboxamides .

Steric and Electronic Modifications :

  • Replacing 4-methoxyphenyl with 4-methylphenyl () removes the electron-donating methoxy group, possibly affecting electronic interactions with target proteins.
  • The 4-methoxybenzamide group in introduces an additional methoxy substituent, which could enhance binding affinity in hydrophobic pockets .

Structural Rigidity :

  • The cyclohexanecarboxamide derivative () introduces conformational flexibility, which might reduce binding specificity compared to planar aromatic groups .

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